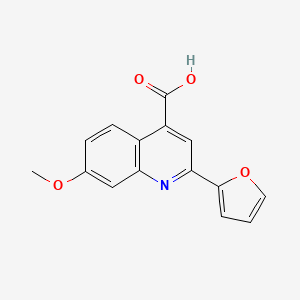

2-(Furan-2-yl)-7-methoxyquinoline-4-carboxylic acid

Beschreibung

2-(Furan-2-yl)-7-methoxyquinoline-4-carboxylic acid is a heterocyclic compound featuring a quinoline core substituted with a methoxy group at position 7, a furan-2-yl moiety at position 2, and a carboxylic acid group at position 4. This structural arrangement confers unique electronic and steric properties, making it a candidate for exploration in medicinal chemistry and materials science.

Eigenschaften

IUPAC Name |

2-(furan-2-yl)-7-methoxyquinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO4/c1-19-9-4-5-10-11(15(17)18)8-13(16-12(10)7-9)14-3-2-6-20-14/h2-8H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSTMFKWLUOERII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CC(=N2)C3=CC=CO3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-2-yl)-7-methoxyquinoline-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the condensation of 2-furylcarboxaldehyde with 7-methoxyquinoline-4-carboxylic acid under acidic conditions. The reaction typically proceeds via a nucleophilic addition-elimination mechanism, followed by cyclization to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial settings. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Furan-2-yl)-7-methoxyquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.

Substitution: Electrophilic substitution reactions can occur on the quinoline ring, particularly at the 2- and 4-positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic reagents like bromine (Br2) and nitric acid (HNO3) are employed for substitution reactions.

Major Products Formed

Oxidation: Furan-2,5-dione derivatives.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Halogenated or nitrated quinoline derivatives.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research has indicated that 2-(Furan-2-yl)-7-methoxyquinoline-4-carboxylic acid exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus, demonstrating potent antibacterial activity. The structure-activity relationship studies suggest that modifications at specific positions on the quinoline ring can enhance its efficacy .

Antiviral Properties

The compound has also shown promise as an antiviral agent. In vitro studies have demonstrated its ability to inhibit viral RNA and protein synthesis, particularly against enteroviruses. The selectivity index of certain derivatives indicates their potential for therapeutic use in viral infections .

Anticancer Potential

The anticancer properties of this compound have been explored in several studies. It has been found to inhibit the eIF4A protein, which is crucial for cap-dependent translation initiation in cancer cells. This mechanism suggests that this compound could serve as a lead compound for developing new anticancer therapies .

Pharmacological Mechanisms

The pharmacological mechanisms of this compound involve multiple pathways:

- Inhibition of Protein Synthesis : The compound interferes with the function of eIF4A, leading to reduced protein synthesis in cancer cells.

- Antioxidant Activity : Its structure allows it to act as a scavenger of free radicals, contributing to its anti-inflammatory effects.

- Modulation of Enzyme Activity : The compound may influence various biochemical pathways by modulating enzyme activities involved in metabolism and cell signaling .

Table 1: Antimicrobial Efficacy of this compound

| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 10 µg/mL | |

| Staphylococcus aureus | 8 µg/mL | |

| Aspergillus niger | 12 µg/mL |

Table 2: Antiviral Activity Against Enteroviruses

| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|

| This compound | 5.0 | 50 | 10 | |

| Derivative A | 3.0 | 30 | 10 | |

| Derivative B | 1.5 | 20 | 13.3 |

Case Studies

- Antibacterial Study : A study conducted on various derivatives of the compound revealed that modifications at the carboxylic acid position significantly enhanced antibacterial activity against Bacillus spizizenii. The most potent derivative exhibited an MIC of 6 µg/mL .

- Antiviral Efficacy : A series of experiments evaluated the antiviral potency against enterovirus D68, showing that certain alkoxy substitutions at the 2-position led to improved efficacy with an EC50 value dropping to as low as 1.5 µM for optimized derivatives .

- Cancer Research : In a preclinical study, the compound was tested for its ability to inhibit tumor growth in xenograft models, showing a significant reduction in tumor size compared to controls when administered at therapeutic doses .

Wirkmechanismus

The mechanism of action of 2-(Furan-2-yl)-7-methoxyquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of topoisomerase enzymes, which are involved in DNA replication and transcription, thereby exhibiting anticancer properties.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The following table summarizes key structural features and molecular properties of 2-(furan-2-yl)-7-methoxyquinoline-4-carboxylic acid and related quinoline derivatives:

| Compound Name | Substituents (Position) | Molecular Formula | Molecular Weight (g/mol) | Notable Features |

|---|---|---|---|---|

| This compound | 2: Furan-2-yl; 7: OCH₃; 4: COOH | C₁₅H₁₁NO₄ | 269.26 | Electron-donating OCH₃; π-conjugated furan |

| 7-Fluoro-2-methylquinoline-4-carboxylic acid | 7: F; 2: CH₃; 4: COOH | C₁₁H₈FNO₂ | 205.19 | Electron-withdrawing F; increased lipophilicity |

| 7-Chloro-2-(3-methoxyphenyl)-8-methylquinoline-4-carboxylic acid | 7: Cl; 2: 3-OCH₃-C₆H₄; 8: CH₃; 4: COOH | C₁₈H₁₄ClNO₃ | 327.76 | Bulky aryl substituent; enhanced steric effects |

| 7-Chloro-8-methyl-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid | 7: Cl; 8: CH₃; 2: 5-CH₃-furyl; 4: COOH | C₁₆H₁₃ClNO₃ | 302.73 | Methylated furan; higher lipophilicity |

| 7-Bromo-2-(furan-2-yl)quinoline-4-carboxylic acid | 7: Br; 2: Furan-2-yl; 4: COOH | C₁₄H₈BrNO₃ | 318.13 | Heavy halogen (Br); increased molecular weight |

Substituent Effects on Physicochemical Properties

- Electron-Donating vs. Electron-Withdrawing Groups: The methoxy group in the target compound (OCH₃) is electron-donating, enhancing resonance stabilization of the quinoline ring. In contrast, halogen substituents (F, Cl, Br) in analogs are electron-withdrawing, altering electronic density and reactivity .

- The furan ring contributes moderate hydrophobicity .

- Steric Effects : Bulky groups like 3-methoxyphenyl () or 5-methylfuran () introduce steric hindrance, which may influence binding interactions in biological systems .

Biologische Aktivität

2-(Furan-2-yl)-7-methoxyquinoline-4-carboxylic acid is a compound of significant interest due to its unique structural features, which combine both furan and quinoline moieties. This combination potentially enhances its biological activity, making it a candidate for various therapeutic applications. This article explores the biological activity of this compound, highlighting its mechanisms of action, pharmacological properties, and relevant research findings.

Structure and Properties

The molecular structure of this compound includes:

- Furan ring : Contributes to the compound's reactivity and biological properties.

- Quinoline moiety : Known for its pharmacological significance, particularly in antimalarial and anticancer activities.

- Carboxylic acid group : Enhances solubility and may play a role in receptor binding.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes involved in critical biochemical pathways.

- Antimicrobial Activity : Studies indicate that it possesses antimicrobial properties, making it a candidate for treating infections.

- Anti-inflammatory Effects : The compound has been evaluated for its ability to inhibit inflammatory mediators, suggesting potential use in inflammatory diseases.

Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit significant anticancer activity. For instance, compounds related to this structure have shown IC50 values indicating potent inhibition against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (breast cancer) | 28.36 |

| Related quinoline derivatives | Various | 18.5 - 39.0 |

This data suggests that modifications to the quinoline structure can enhance anticancer potency, with certain derivatives being more effective than others.

Antimicrobial and Antifungal Activity

The compound has also been investigated for its antimicrobial properties. For example:

- Inhibition of bacterial growth : It has been reported that certain furan derivatives can inhibit bacterial swarming and swimming at low concentrations, indicating potential antibacterial applications .

Case Studies

-

Study on Anti-inflammatory Effects :

A study synthesized various derivatives of 2-(furan-2-yl)-4-phenoxyquinoline and evaluated their anti-inflammatory effects. The most potent derivative exhibited an IC50 value of 5.0 µM against beta-glucuronidase release, demonstrating significant anti-inflammatory potential . -

Antiviral Activity Research :

Research into quinoline analogs revealed that certain compounds could inhibit viral replication effectively. Specifically, a related compound showed promising results in inhibiting viral RNA synthesis .

Q & A

Basic Research Questions

Q. What are the key structural features and functional groups of 2-(Furan-2-yl)-7-methoxyquinoline-4-carboxylic acid that influence its reactivity and biological activity?

- The compound contains a quinoline core substituted with a furan-2-yl group at position 2, a methoxy group at position 7, and a carboxylic acid at position 3.

- The furan ring contributes π-electron density, enhancing interactions with aromatic biological targets . The methoxy group increases lipophilicity, while the carboxylic acid enables hydrogen bonding and salt formation, critical for solubility and target binding .

- Methodology : Use computational tools (e.g., density functional theory) to map electrostatic potential surfaces and predict reactive sites .

Q. What synthetic routes are available for this compound, and how can purity be optimized?

- Common approaches involve multi-step heterocyclic synthesis:

Quinoline core formation via Skraup or Friedländer reactions.

Furan coupling using Suzuki-Miyaura cross-coupling or direct alkylation.

Carboxylic acid introduction via hydrolysis of nitriles or ester intermediates.

- Purity optimization : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (solvent: ethanol/water) .

- Validation : Confirm purity via HPLC (C18 column, mobile phase: acetonitrile/0.1% TFA) .

Q. How can structural characterization be performed for this compound?

- 1H/13C NMR : Identify substituent positions (e.g., methoxy protons at ~3.9 ppm, furan protons at 6.3–7.5 ppm) .

- FT-IR : Confirm carboxylic acid (1700–1720 cm⁻¹) and methoxy (1250 cm⁻¹) groups .

- Mass spectrometry (HRMS) : Verify molecular ion ([M+H]+) and fragmentation patterns .

Advanced Research Questions

Q. How does the spatial arrangement of substituents affect the compound’s binding affinity to enzymatic targets (e.g., kinases or oxidoreductases)?

- The furan and quinoline rings create a planar structure that may intercalate into hydrophobic enzyme pockets.

- Methodology :

- Perform molecular docking (AutoDock Vina) using protein structures from the PDB .

- Compare with analogs lacking the methoxy group (e.g., 2-(furan-2-yl)quinoline-4-carboxylic acid) to isolate steric/electronic effects .

- Case Study : Replace the methoxy group with hydroxyl to assess hydrogen-bonding impact on IC50 values .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., inconsistent IC50 values)?

- Potential causes :

- Variability in assay conditions (pH, solvent, temperature).

- Impurities in synthesized batches.

- Resolution :

Standardize assays (e.g., use identical buffer systems).

Re-synthesize compound under controlled conditions (e.g., inert atmosphere for oxidation-sensitive steps) .

Validate via orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. How can metabolic stability and toxicity be evaluated preclinically for this compound?

- In vitro assays :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.